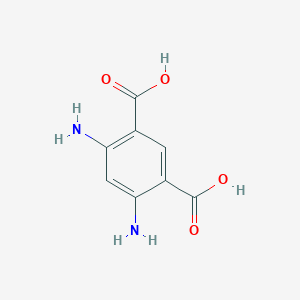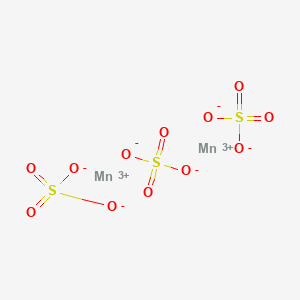
Dimanganese tris(sulphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimanganese tris(sulphate) is a chemical compound with the formula Mn2(SO4)3. It is a pale pink crystalline solid and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of dimanganese tris(sulphate) is not well understood. It is believed to work by catalyzing the oxidation of organic compounds and by promoting the formation of manganese oxide nanoparticles.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of dimanganese tris(sulphate). However, studies have shown that it has low toxicity and is relatively safe to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimanganese tris(sulphate) in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and is readily available. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research involving dimanganese tris(sulphate). One area of interest is the use of dimanganese tris(sulphate) in the synthesis of magnetic nanoparticles for use in biomedical applications. Another area of interest is the use of dimanganese tris(sulphate) in the preparation of manganese oxide nanotubes for use in energy storage and conversion applications. Further research is needed to fully understand the mechanism of action of dimanganese tris(sulphate) and to explore its potential uses in various scientific research applications.
Aplicaciones Científicas De Investigación
Dimanganese tris(sulphate) has been used in various scientific research applications. It has been used as a catalyst in the oxidation of alcohols and in the synthesis of organic compounds. It has also been used in the preparation of magnetic nanoparticles and in the synthesis of manganese oxide nanotubes.
Propiedades
Número CAS |
13444-72-9 |
|---|---|
Nombre del producto |
Dimanganese tris(sulphate) |
Fórmula molecular |
Mn2O12S3 |
Peso molecular |
398.1 g/mol |
Nombre IUPAC |
manganese(3+);trisulfate |
InChI |
InChI=1S/2Mn.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
Clave InChI |
PAVJEQIFHXNOSM-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mn+3].[Mn+3] |
SMILES canónico |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mn+3].[Mn+3] |
Otros números CAS |
13444-72-9 |
Números CAS relacionados |
7785-87-7 (Parent) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

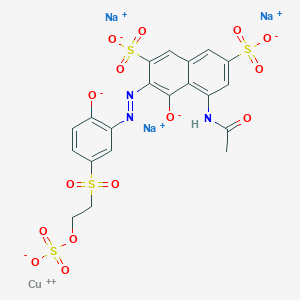

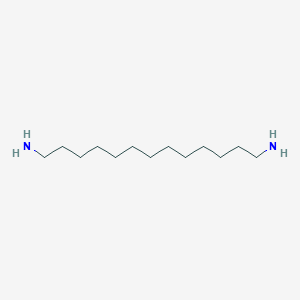

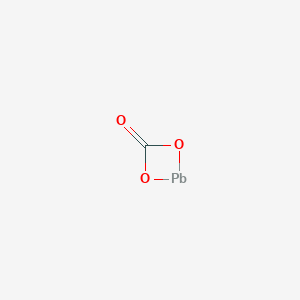
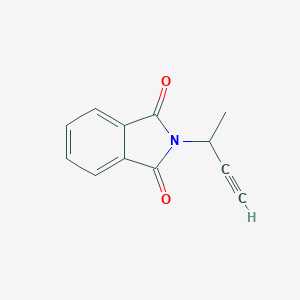
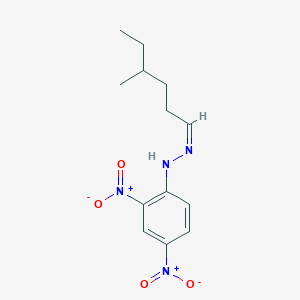
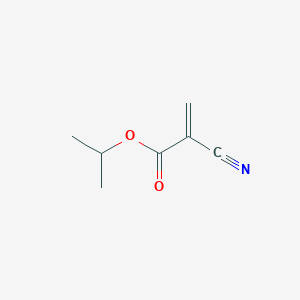
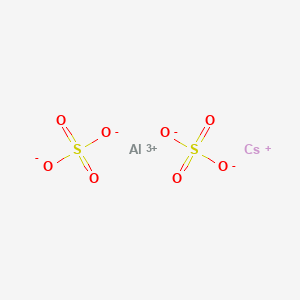
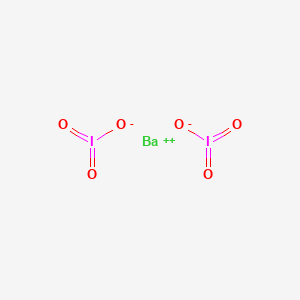
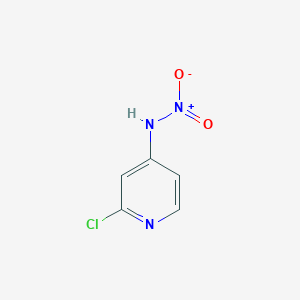
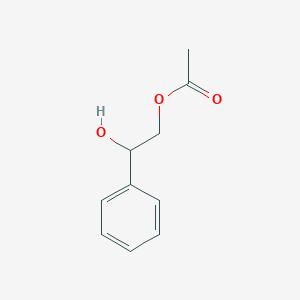
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
